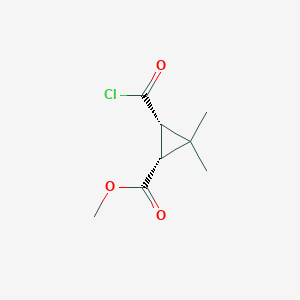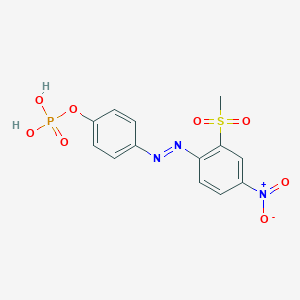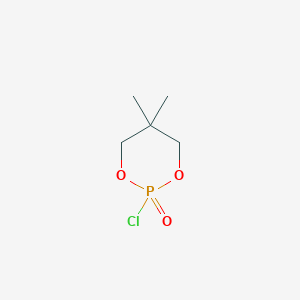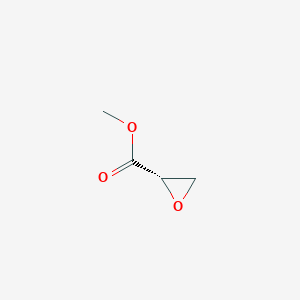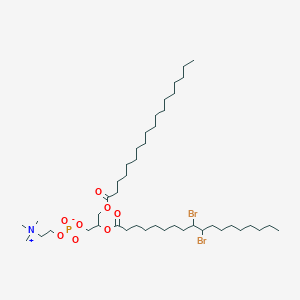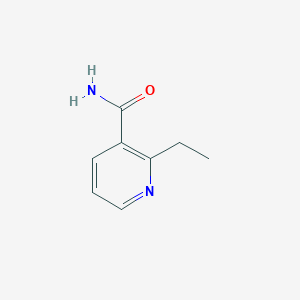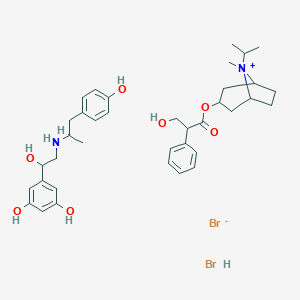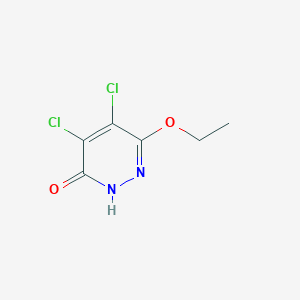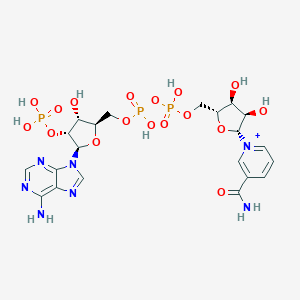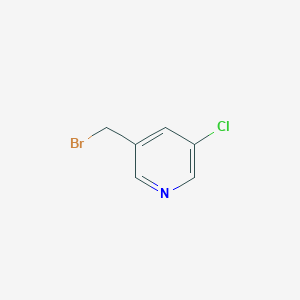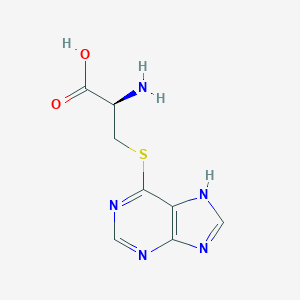
S-(6-Purinyl)cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(6-Purinyl)cysteine, also known as PSC, is a naturally occurring compound that has been found to have various biochemical and physiological effects on the body. It is a purine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
S-(6-Purinyl)cysteine exerts its effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth, as well as the activation of antioxidant pathways. S-(6-Purinyl)cysteine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and reduce the production of prostaglandins. It has also been found to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
生化和生理效应
S-(6-Purinyl)cysteine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). S-(6-Purinyl)cysteine has also been found to reduce the levels of ROS and increase the levels of antioxidant enzymes, which may help in reducing oxidative stress and cellular damage. In addition, S-(6-Purinyl)cysteine has been found to induce apoptosis in cancer cells and reduce the growth of tumors.
实验室实验的优点和局限性
S-(6-Purinyl)cysteine has various advantages and limitations for lab experiments. One of the advantages is that it is a naturally occurring compound that can be synthesized using different methods, making it readily available for research. S-(6-Purinyl)cysteine has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one of the limitations is that S-(6-Purinyl)cysteine is a purine derivative, which may limit its solubility in aqueous solutions. This may affect its bioavailability and efficacy in lab experiments.
未来方向
There are various future directions for the research on S-(6-Purinyl)cysteine. One of the future directions is to study its potential therapeutic effects on other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to investigate the optimal dosage and duration of S-(6-Purinyl)cysteine treatment for different diseases. In addition, the development of new methods for synthesizing S-(6-Purinyl)cysteine with higher yields and purity levels may improve its efficacy in lab experiments and clinical trials.
Conclusion:
In conclusion, S-(6-Purinyl)cysteine is a naturally occurring compound that has various biochemical and physiological effects on the body. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. S-(6-Purinyl)cysteine has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential therapeutic effects.
合成方法
S-(6-Purinyl)cysteine can be synthesized using different methods, including the enzymatic synthesis method and chemical synthesis method. The enzymatic synthesis method involves the use of purine nucleoside phosphorylase (PNP) enzyme and L-cysteine as substrates to produce S-(6-Purinyl)cysteine. The chemical synthesis method involves the reaction of purine with L-cysteine in the presence of a catalyst, such as ammonium carbonate. Both methods have been used to produce S-(6-Purinyl)cysteine, and their yields and purity levels have been compared.
科学研究应用
S-(6-Purinyl)cysteine has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory and antioxidant properties, which may help in reducing the risk of chronic diseases. S-(6-Purinyl)cysteine has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, S-(6-Purinyl)cysteine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
属性
CAS 编号 |
125136-34-7 |
|---|---|
产品名称 |
S-(6-Purinyl)cysteine |
分子式 |
C8H9N5O2S |
分子量 |
239.26 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H9N5O2S/c9-4(8(14)15)1-16-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1,9H2,(H,14,15)(H,10,11,12,13)/t4-/m0/s1 |
InChI 键 |
XGNASSAYQHESTL-BYPYZUCNSA-N |
手性 SMILES |
C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)O)N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N |
规范 SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N |
同义词 |
S-(6-purinyl)cysteine S-(purin-6-yl)cysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



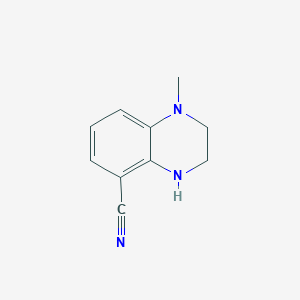
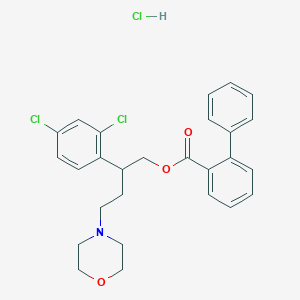
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
